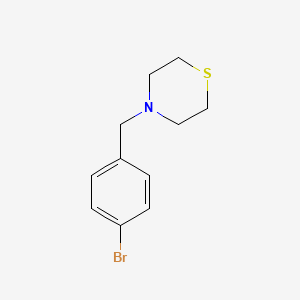![molecular formula C22H28N2O5S B2470658 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 921997-48-0](/img/structure/B2470658.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring containing a nitrogen atom, an oxygen atom, and a carbonyl group . The ring is substituted with various functional groups, including a dimethyl group, a propyl group, and a benzenesulfonamide group.Scientific Research Applications
Photodynamic Therapy Applications
One study explores the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such characteristics are crucial for Type II photosensitizers in photodynamic therapy, suggesting potential cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization of Heterocyclic Compounds
Research on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids highlights the compounds' spectroscopic properties and potential as nonlinear optical (NLO) materials. This work, involving theoretical and experimental methodologies, suggests applications in materials science, especially for NLO applications (Almansour et al., 2016).
Novel Synthesis Methods
Another study presents a novel one-pot multicomponent reaction for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing an efficient method for producing these compounds at ambient temperature. Such methodologies expand the toolbox for synthesizing complex heterocyclic structures, potentially leading to new drug candidates or materials with unique properties (Shaabani et al., 2010).
Potential Biological Activities
A separate study investigates the synthesis of 1,3-oxazepine derivatives from Schiff bases, considering their potential as antibiotics. The structural confirmation of these compounds was achieved through elemental analysis and FT-IR spectra, indicating a research direction into their antimicrobial properties (Abood, 2010).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. It is likely that its biological activity, if any, would be related to its interactions with biological targets that recognize its specific structural features.
Safety and Hazards
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-6-11-24-17-9-8-16(13-19(17)29-14-22(3,4)21(24)25)23-30(26,27)20-12-15(2)7-10-18(20)28-5/h7-10,12-13,23H,6,11,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBACUQMVXTVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2470576.png)

![2-(2-Carbamoylphenoxy)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2470578.png)


![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)
![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid](/img/structure/B2470588.png)
![2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2470590.png)

![N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2470592.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate](/img/structure/B2470593.png)
![N-[3-(6-Chloropyridazin-3-yl)phenyl]-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B2470594.png)

